![molecular formula C8H14O2 B2649732 {4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2241138-95-2](/img/structure/B2649732.png)
{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by its bicyclic structure, which includes an oxabicyclohexane ring system. It is a liquid at room temperature and is typically stored at 4°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can be achieved through various synthetic routes. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of photochemical reactions and modular approaches can be adapted for larger-scale production.
化学反应分析
Types of Reactions
{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学研究应用
{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive compounds.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with unique properties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.
作用机制
The mechanism of action of {4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the bicyclic structure but lacks the ethyl and hydroxyl groups.
2-oxabicyclo[2.1.1]hexane: Similar structure but without the ethyl group.
4-ethylbicyclo[2.1.1]hexane: Lacks the oxabicyclo ring system.
Uniqueness
{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its combination of an ethyl group, an oxabicyclo ring system, and a hydroxyl group. This combination provides distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGNVHJCXQJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2649651.png)
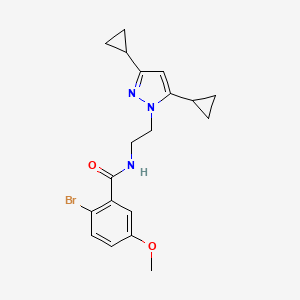
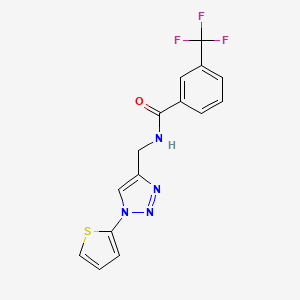
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2649655.png)
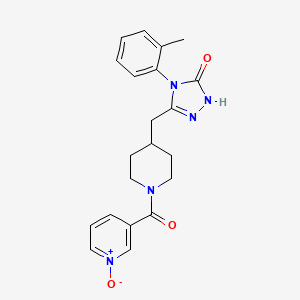
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2649658.png)
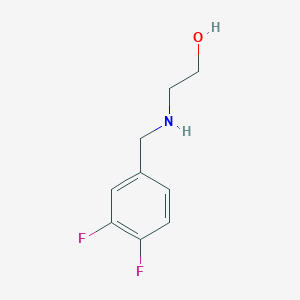
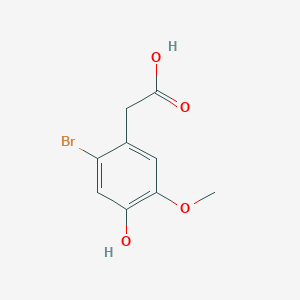
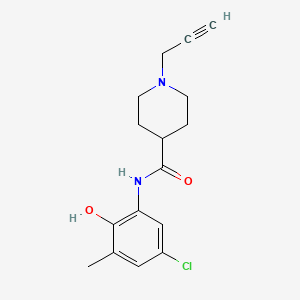
![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)
![1-(furan-2-carbonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2649666.png)
![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)

![2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B2649672.png)
